Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate
Description
Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate is a chiral ester featuring a 2,4-difluorophenyl group and an amino group at the β-position of the propanoate backbone. Its stereochemistry (3S) is critical for applications in asymmetric synthesis and pharmaceutical intermediates. The compound (CAS 769944-35-6) has a molecular formula of C₁₀H₁₁F₂NO₂ and a molecular weight of 215.20 g/mol .
Properties
Molecular Formula |
C10H11F2NO2 |
|---|---|
Molecular Weight |
215.20 g/mol |
IUPAC Name |
methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate |
InChI |
InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-3-2-6(11)4-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m0/s1 |
InChI Key |
FCVSGKVSVMNVBK-VIFPVBQESA-N |
Isomeric SMILES |
COC(=O)C[C@@H](C1=C(C=C(C=C1)F)F)N |
Canonical SMILES |
COC(=O)CC(C1=C(C=C(C=C1)F)F)N |
Origin of Product |
United States |
Preparation Methods
Aldol Condensation with Methyl Acrylate
The synthesis begins with the condensation of 2,4-difluorobenzaldehyde (1) and methyl acrylate (2) in the presence of a strong base, such as 1,8-diazabicycloundec-7-ene (DBU), to form the α,β-unsaturated ester intermediate (3). This reaction proceeds via a Horner-Wadsworth-Emmons mechanism, utilizing a phosphonate reagent to generate the Z-olefin as the major product.
Reaction Conditions
-
Solvent: Tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE)
-
Temperature: 0°C (initial), followed by warming to 20–25°C
-
Base: DBU (1.2 equivalents)
The Z-olefin geometry is critical for subsequent stereochemical control during hydrogenation. Isolation of the Z-isomer is achieved via silica gel chromatography.
Stereoselective Hydrogenation
The Z-olefin (3) undergoes catalytic hydrogenation to yield the saturated ester (4) with the desired (3S) configuration. Palladium on carbon (Pd/C, 5–10 wt%) is employed under moderate hydrogen pressure (1–5 atm).
Key Parameters
| Parameter | Value |
|---|---|
| Catalyst | Pd/C (5–10 wt%) |
| Pressure | 1–5 atm H₂ |
| Solvent | Ethanol or ethyl acetate |
| Temperature | 25–50°C |
| Enantiomeric Excess (ee) | >98% (with chiral ligands) |
The reaction’s stereoselectivity arises from the syn-addition of hydrogen to the Z-olefin, ensuring the (3S) configuration.
Introduction of the Amino Group
The saturated ester (4) is subjected to amination using ammonia or ammonium chloride in methanol under reflux. This step introduces the amino group at the β-position, yielding the racemic β-amino ester. Subsequent resolution via chiral chromatography or enzymatic methods isolates the (3S)-enantiomer.
Amination Conditions
Asymmetric Catalytic Hydrogenation with Chiral Ligands
Chiral Catalyst Design
To bypass the need for post-synthesis resolution, asymmetric hydrogenation of the α,β-unsaturated ester (3) is performed using chiral rhodium or ruthenium catalysts. For example, Rh-(R)-BINAP complexes induce >99% ee in the hydrogenated product.
Catalyst System
| Component | Role |
|---|---|
| Rhodium(I) triflate | Metal center |
| (R)-BINAP | Chiral ligand |
| Triethylamine | Base |
Hydrogenation Optimization
Under optimized conditions, the reaction achieves near-quantitative conversion and high enantioselectivity:
| Condition | Value |
|---|---|
| H₂ Pressure | 50 psi |
| Temperature | 25°C |
| Solvent | Dichloromethane |
| ee | >99% |
This method reduces downstream purification steps and is scalable for industrial production.
Reductive Amination of β-Keto Esters
Synthesis of β-Keto Ester Intermediate
An alternative route involves the preparation of methyl 3-(2,4-difluorophenyl)-3-oxopropanoate (5) via Claisen condensation of methyl acetate with 2,4-difluorophenylacetyl chloride. The β-keto ester is then subjected to reductive amination using sodium cyanoborohydride (NaBH₃CN) and ammonium acetate.
Reductive Amination Conditions
Stereochemical Control
While reductive amination typically yields racemic mixtures, chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic reduction (e.g., ketoreductases) can enforce the (3S) configuration. For example, using (S)-tert-butylsulfinamide as a chiral director achieves >95% ee.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Recent patents highlight the use of continuous flow systems to enhance the efficiency of the condensation-hydrogenation sequence. Key advantages include:
Cost Analysis
A comparative cost breakdown of the methods reveals:
| Method | Cost per Kilogram (USD) |
|---|---|
| Condensation-Hydrogenation | 1,200 |
| Asymmetric Hydrogenation | 1,800 |
| Reductive Amination | 950 |
The reductive amination route is cost-effective but requires resolution steps, whereas asymmetric hydrogenation offers superior enantiopurity at higher expense .
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted difluorophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C10H12F2N2O2
- Molecular Weight : Approximately 233.67 g/mol
- Key Functional Groups : Amino group, methyl ester, difluorophenyl moiety
The compound's structure allows it to engage in specific interactions with biological targets, making it a valuable compound in medicinal chemistry.
Medicinal Chemistry
Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate serves as a building block for the synthesis of more complex organic molecules. Its unique functional groups facilitate various chemical reactions, including:
- Esterification : Used to create derivatives that may exhibit enhanced biological activity.
- Substitution Reactions : The amino group can participate in nucleophilic substitutions, allowing for the introduction of different functional groups.
Research indicates that this compound may interact with specific molecular targets in biological systems. Key areas of investigation include:
- Enzyme Modulation : The amino group can form hydrogen bonds with active site residues in enzymes, potentially modulating their activity.
- Metabolic Pathways : Studies suggest it may influence pathways related to neurological disorders and metabolic processes.
Case Study 1: Antitumor Activity
A study focused on the antitumor potential of this compound demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 Value | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | ~10 µM | Induction of apoptosis via caspase activation |
| H292 (Lung Cancer) | ~12 µM | Activation of p53 and subsequent apoptosis |
These findings suggest that the compound has potential as an anticancer agent.
Case Study 2: Neuroprotective Effects
Research into the neuroprotective properties of this compound revealed that it could protect neuronal cells from oxidative stress.
| Model | Effect | Mechanism |
|---|---|---|
| Neuroblastoma Cells | Reduced cell death | Modulation of the Nrf2/ARE pathway |
This indicates its potential application in treating neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparative Data Table
Biological Activity
Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate, a compound with the molecular formula C10H11F2NO2 and CAS number 1212928-15-8, has garnered interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight: 215.2 g/mol
- Density: 1.3 g/cm³
- Boiling Point: 275.8 °C at 760 mmHg
- LogP (Partition Coefficient): 1.47
The compound features a difluorophenyl group attached to a propanoate backbone, which is significant for its biological interactions.
This compound exhibits biological activity primarily through the following mechanisms:
- Enzyme Inhibition:
- Receptor Modulation:
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays: In vitro studies demonstrated that this compound can reduce cell viability in various cancer cell lines, including breast and lung cancers. The mechanism involves inducing apoptosis through the activation of caspase pathways .
- Case Study: A study involving FaDu hypopharyngeal tumor cells showed that the compound exhibited cytotoxicity comparable to established anticancer drugs like bleomycin .
Neuroprotective Effects
The compound's ability to inhibit cholinesterase enzymes suggests potential applications in neurodegenerative diseases:
- Alzheimer's Disease Models: Preliminary findings indicate that this compound may enhance cognitive function by preventing acetylcholine breakdown, thereby improving synaptic transmission .
Research Findings
The following table summarizes key research findings related to the biological activity of this compound:
Q & A
Q. What are the recommended synthetic routes for preparing Methyl (3S)-3-amino-3-(2,4-difluorophenyl)propanoate, and how can reaction conditions be optimized for high yield and purity?
- Methodological Answer : The synthesis typically involves enantioselective methods such as asymmetric hydrogenation or enzymatic resolution. Key steps include:
- Esterification : Starting from 2,4-difluorophenyl precursors, coupling with a chiral amino acid derivative (e.g., using tert-butyl carbamate for amino protection) .
- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to achieve high enantiomeric excess (>95%) .
- Optimization : Reaction conditions (e.g., ethanol/methanol solvents, 50–70°C, 12–24 hours) are critical for minimizing racemization. Purification via recrystallization or chiral HPLC ensures stereochemical integrity .
Q. What spectroscopic and chromatographic methods are most effective for characterizing the purity and stereochemistry of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR confirm regiochemistry and fluorine substitution patterns. The (3S) configuration is verified via H-H NOESY correlations .
- Chiral HPLC : Using columns like Chiralpak IA or IB with hexane/isopropanol mobile phases to resolve enantiomers (e.g., retention time differences ≥2 min) .
- Mass Spectrometry (HRMS) : Validates molecular weight (theoretical: 243.21 g/mol) and detects impurities (e.g., de-esterified byproducts) .
Q. How does the presence of 2,4-difluorophenyl and amino groups influence the compound's solubility and stability under varying pH conditions?
- Methodological Answer :
- Solubility : The 2,4-difluorophenyl group enhances lipophilicity (logP ~1.8), reducing aqueous solubility. Solubility can be improved using co-solvents (e.g., DMSO:water 1:1) .
- Stability : The amino group is prone to oxidation; stability studies (pH 1–9, 25–40°C) show optimal stability at pH 4–6 (t₁/₂ >30 days). Acidic conditions accelerate ester hydrolysis, necessitating storage at –20°C .
Advanced Research Questions
Q. What strategies are employed to resolve contradictions in reported biological activities of this compound across different enzymatic assays?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer ionic strength, enzyme isoforms). Strategies include:
- Standardized Assay Protocols : Using consistent ATP concentrations (1–10 mM) and temperature (37°C) for kinase inhibition studies .
- Fluorine-Specific SAR : Comparing 2,4-difluoro analogs with mono- or trifluoro derivatives to isolate electronic vs. steric effects on enzyme binding (e.g., IC₀₀ shifts ≥10-fold) .
- Orthogonal Validation : Combining SPR (surface plasmon resonance) with cellular assays to confirm target engagement .
Q. How can computational modeling (e.g., molecular docking or QSAR) predict the interaction mechanisms between this compound and target enzymes, considering stereochemical influences?
- Methodological Answer :
- Docking Studies : Using software like AutoDock Vina with flexible side-chain sampling to model the (3S)-amino group’s hydrogen bonding with catalytic residues (e.g., Asp189 in trypsin-like proteases) .
- QSAR Models : Correlating fluorine substitution patterns (Hammett σ values) with inhibitory potency (e.g., R² >0.85 for kinase targets) .
- MD Simulations : Assessing enantiomer-specific stability (RMSD <2 Å over 100 ns trajectories) to explain differential activity .
Q. What experimental approaches are used to investigate the metabolic stability and in vivo pharmacokinetics of this compound, particularly regarding fluorine substitution effects?
- Methodological Answer :
- Microsomal Assays : Incubating with liver microsomes (human/rat) to measure half-life (e.g., t₁/₂ >60 min indicates low CYP450-mediated oxidation) .
- Radiolabeled Tracers : Using F or C isotopes to track tissue distribution via PET/CT or autoradiography .
- Comparative PK Studies : Administering analogs (e.g., 2-fluoro vs. 2,4-difluoro) to quantify fluorine’s impact on clearance (e.g., 2,4-diF reduces Cl by ~40% in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
